Benzimidamide Scaffold BACE1 Inhibitory Potency: Class-Level SAR Benchmarks for 3,5-Disubstituted Analogs
In a cell-free FRET-based BACE1 assay, a series of 3,5-disubstituted benzimidamides exhibited IC₅₀ values ranging from 3.35 µM (compound 6d, the most potent analog) to >100 µM for several congeners, with SAR indicating that the substitution pattern on the phenyl ring directly dictates inhibitory potency . Although the exact N'-amino-3,5-difluoro-N-phenylbenzene-1-carboximidamide was not among the tested compounds in this study, the data establish a quantitative benchmark for the benzimidamide class: small changes in ring halogenation and N-aryl substitution can produce >30-fold differences in IC₅₀.
| Evidence Dimension | BACE1 inhibitory potency (IC₅₀) in cell-free FRET assay |
|---|---|
| Target Compound Data | Not directly reported in this study; compound falls within 3,5-disubstituted benzimidamide chemical space |
| Comparator Or Baseline | Compound 6d (most potent analog, specific structure not provided in abstract): IC₅₀ = 3.35 µM; other analogs: IC₅₀ > 100 µM |
| Quantified Difference | ≥29.9-fold potency range within the series; potency is highly dependent on substitution identity |
| Conditions | Cell-free FRET assay; recombinant BACE1 enzyme; 3,5-disubstituted benzimidamide compound library |
Why This Matters
This class-level SAR demonstrates that seemingly interchangeable benzimidamide building blocks can differ by >30-fold in target engagement—validating the need for exact structural specification during procurement rather than accepting a 'close analog.'
- [1] Niu, Y.; et al. Synthesis, in vitro biological evaluation and molecular docking studies of benzimidamides as potential BACE1 inhibitors. Chem. Biol. Drug Des. 2012, 80 (5), 775–780. DOI: 10.1111/cbdd.12016. View Source
